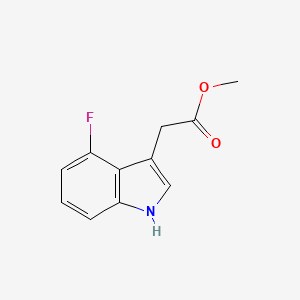

Methyl 4-Fluoroindole-3-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-Fluoroindole-3-acetate” is a chemical compound with a molecular weight of 207.2 . . The compound is usually in the form of a white to brown solid .

Molecular Structure Analysis

The IUPAC name for “this compound” is methyl 2-(4-fluoro-1H-indol-3-yl)acetate . The InChI code for this compound is 1S/C11H10FNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 207.2 . It is a white to brown solid and is typically stored in a refrigerator . .Applications De Recherche Scientifique

Environmental Impact and Methane Oxidation : Methyl fluoride compounds, similar in structure to Methyl 4-Fluoroindole-3-acetate, have been studied for their impact on methane oxidation. For instance, methyl fluoride (CH3F) is reported to inhibit methane oxidation while not affecting methanogenesis. It is used in ecosystems where oxidation and production of methane occur simultaneously, such as in flooded soils, wetland plants, and microbial mats. These studies help in understanding the environmental impact and potential applications in ecological studies (Frenzel & Bosse, 1996).

Biological Activity and Targeted Cancer Therapy : Research has explored the biological activity of indole derivatives, which are structurally similar to this compound. Specifically, the oxidation of indole-3-acetic acid derivatives by peroxidases produces methylene oxindoles, which have shown potential in targeted cancer therapy. These compounds exhibit low cytotoxicity until oxidized, after which they display high cytotoxicity, making them suitable for targeted cancer treatment (Folkes, Rossiter, & Wardman, 2002).

Synthesis and Structural Studies : The synthesis of substituted indoles, which are related to this compound, has been a topic of study. For example, a synthesis method for 3-methyleneoxindoles, cytotoxic metabolites of indole-3-acetic acid, has been developed. This research contributes to the understanding of the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Rossiter, 2002).

Mécanisme D'action

Target of Action

Methyl 4-Fluoroindole-3-acetate is a derivative of indole, a signaling molecule produced by both bacteria and plants . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .

Mode of Action

It is known that indole derivatives interact with their targets, causing changes in cellular processes . For instance, deletion of indole synthase, a homolog of methyl indole-3-acetate methyltransferase, impaired biofilm formation, motility, and virulence of A. baumannii .

Biochemical Pathways

Indole and its derivatives are involved in several biochemical pathways. They are traditionally obtained from coal tar, but biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The properties of indole derivatives can vary widely, influencing their bioavailability .

Result of Action

Indole derivatives have been found to exhibit diverse biological activities, including antitumor, antibacterial, antiviral, and antifungal activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and other conditions can affect the compound’s action .

Propriétés

IUPAC Name |

methyl 2-(4-fluoro-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJTZHJEGWXEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2971281.png)

![N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2971285.png)

![4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2971286.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide](/img/structure/B2971288.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazole](/img/structure/B2971298.png)

![Diethyl 5-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)isophthalate](/img/structure/B2971299.png)

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2971301.png)